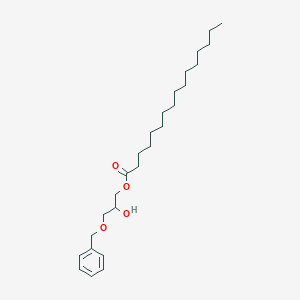

1-Palmitoyl-3-O-benzyl-rac-glycerol

描述

1-Palmitoyl-3-O-benzyl-rac-glycerol is a synthetic lipid molecule with the molecular formula C26H44O4 and a molecular weight of 420.63 g/mol . This compound is primarily used in proteomics research and is known for its solubility in organic solvents such as chloroform, dichloromethane, and ethyl acetate .

准备方法

1-Palmitoyl-3-O-benzyl-rac-glycerol is typically synthesized through chemical reactions involving palmitic acid, benzyl alcohol, and glycerol . One common synthetic route involves the esterification of palmitic acid with benzyl alcohol, followed by the reaction with glycerol under appropriate conditions to form the desired compound . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimized reaction conditions and purification processes to ensure the consistency and quality of the final product.

化学反应分析

1-Palmitoyl-3-O-benzyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary alcohols.

科学研究应用

Chemical Applications

Model Compound in Lipid Chemistry

1-Palmitoyl-3-O-benzyl-rac-glycerol serves as a model compound in lipid chemistry, particularly in studies involving esterification reactions. Its structure allows researchers to explore the behavior of lipids under various conditions, providing insights into lipid metabolism and interactions with biological membranes.

Synthesis of Complex Lipids

The compound is utilized in the synthesis of more complex lipids through esterification reactions with other alcohols or acids. This capability is essential for developing lipid-based drug delivery systems, which rely on the formation of liposomes or micelles to enhance the bioavailability of therapeutic agents.

Biological Applications

Lipid Metabolism Research

In biological research, this compound is investigated for its role in lipid metabolism. Studies have shown that it can influence cellular processes related to lipid signaling and energy storage, making it a valuable tool for understanding metabolic diseases.

Drug Delivery Systems

The compound's amphiphilic nature makes it suitable for use in drug delivery systems. By incorporating it into nanoparticles or liposomes, researchers can enhance the delivery of hydrophobic drugs, improving therapeutic efficacy while minimizing side effects .

Medical Applications

Pharmacokinetics Studies

this compound is employed as a reference compound in pharmacokinetics studies to evaluate how lipid molecules are absorbed, distributed, metabolized, and excreted in biological systems. This research is crucial for developing new lipid-based therapeutics .

Immunomodulatory Effects

Recent studies have suggested potential immunomodulatory effects of compounds similar to this compound. For instance, related compounds have been shown to modulate immune responses, which could have implications for treating autoimmune diseases and enhancing vaccine efficacy .

Industrial Applications

Cosmetic Formulations

In the cosmetic industry, this compound is used as an ingredient in various formulations due to its emollient properties. It helps improve skin texture and hydration by forming a protective barrier on the skin's surface .

作用机制

The mechanism of action of 1-Palmitoyl-3-O-benzyl-rac-glycerol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and function. It may also serve as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipid molecules.

相似化合物的比较

1-Palmitoyl-3-O-benzyl-rac-glycerol can be compared with other similar compounds such as:

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol: This compound has a similar structure but contains linoleic acid and an acetyl group, which may result in different biological activities and applications.

1-Palmitoyl-3-O-benzyl-sn-glycerol: This is a stereoisomer of this compound and may exhibit different physical and chemical properties due to the stereochemistry.

1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol: This compound contains oleic acid and stearic acid, which can influence its solubility and reactivity compared to this compound.

The uniqueness of this compound lies in its specific combination of palmitic acid and benzyl groups, which confer distinct solubility and reactivity properties, making it valuable for specific research and industrial applications.

生物活性

1-Palmitoyl-3-O-benzyl-rac-glycerol (PB-G) is a synthetic lipid compound that has garnered attention for its potential biological activities. With a molecular formula of C26H44O4 and a molecular weight of 420.63 g/mol, PB-G is synthesized through the esterification of palmitic acid and benzyl alcohol with glycerol. This compound is notable for its unique structure, which influences its interaction with biological membranes and lipid metabolic pathways.

The biological activity of PB-G primarily involves its incorporation into cellular membranes, where it affects membrane fluidity and function. This incorporation can influence various cellular processes, including signaling pathways related to lipid metabolism. PB-G may serve as a substrate for enzymes that metabolize lipids, thus impacting the production of bioactive lipid molecules.

Research Findings

Recent studies have demonstrated several key biological activities associated with PB-G:

- Lipid Metabolism : PB-G has been shown to modulate lipid metabolic pathways, potentially influencing energy homeostasis and cellular signaling mechanisms.

- Antimicrobial Properties : Preliminary data suggest that PB-G exhibits antimicrobial activity, although specific mechanisms remain to be fully elucidated.

- Cancer Research : PB-G has been investigated as a selective inhibitor of certain kinases involved in cancer progression, indicating its potential therapeutic applications in oncology.

Comparative Analysis

To understand the uniqueness of PB-G, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol | Contains linoleic acid | Different metabolic effects |

| 1-Palmitoyl-3-O-benzyl-sn-glycerol | Stereoisomer | Varies in physical and chemical properties |

| 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol | Contains oleic and stearic acids | Influences solubility and reactivity |

This comparison highlights how the specific combination of palmitic acid and benzyl groups in PB-G confers distinct properties that are valuable for research and industrial applications.

Lipid Metabolism Study

A study focusing on the effects of PB-G on lipid metabolism revealed that the compound can enhance the activity of certain lipases involved in triglyceride hydrolysis. This suggests potential applications in metabolic disorders where lipid metabolism is disrupted.

Antimicrobial Activity Assessment

In vitro assays demonstrated that PB-G exhibited significant antimicrobial activity against various bacterial strains. The compound was effective at disrupting bacterial cell membranes, leading to cell lysis. This property could be harnessed for developing new antimicrobial agents.

Cancer Therapeutics Exploration

Research into the kinase inhibitory capabilities of PB-G indicated that it selectively inhibits specific kinases associated with tumor growth. In vivo studies are needed to further explore its efficacy as a cancer therapeutic agent.

属性

IUPAC Name |

(2-hydroxy-3-phenylmethoxypropyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(27)22-29-21-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMANQJLYZAYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554320 | |

| Record name | 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-51-0 | |

| Record name | 3-(Benzyloxy)-2-hydroxypropyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。